molecular formula C26H28O3 B11705906 4'-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate

4'-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate

Cat. No.: B11705906
M. Wt: 388.5 g/mol
InChI Key: CQLAOYNLLAATJV-UHFFFAOYSA-N
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Description

4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methyl group and a hexyloxybenzoate moiety. It is known for its applications in various fields, including liquid crystal technology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE typically involves a multi-step process. One common method starts with the preparation of 4-methylbiphenyl, which is then subjected to a series of reactions to introduce the hexyloxybenzoate group. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Substitution: Formation of nitro or bromo derivatives of the compound.

Mechanism of Action

The mechanism of action of 4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE involves its interaction with molecular targets through its functional groups. The ester linkage and aromatic rings facilitate interactions with various substrates, influencing the compound’s behavior in different chemical environments. The hexyloxy group enhances the compound’s solubility and stability in organic solvents .

Properties

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 4-hexoxybenzoate

InChI

InChI=1S/C26H28O3/c1-3-4-5-6-19-28-24-15-13-23(14-16-24)26(27)29-25-17-11-22(12-18-25)21-9-7-20(2)8-10-21/h7-18H,3-6,19H2,1-2H3

InChI Key

CQLAOYNLLAATJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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